Researchers synthesizing modified peptides or PNAs often need to introduce a terminal amine without disrupting Fmoc-based SPPS. 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate (CAS 166410-34-0) solves this with a base-labile Fmoc protecting group and a three-carbon spacer providing optimal flexibility. Key features: - Orthogonal Fmoc deprotection preserves acid-sensitive side chains. - Enables seamless conjugation of fluorophores, PEG, or bioactive groups. - Consistent quality supports reproducible PNA backbone modifications. Ready to ship globally from certified suppliers.
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate (CAS 166410-34-0) is a bifunctional linker widely used in solid-phase synthesis. It features a terminal primary amine and a base-labile Fmoc protecting group. This structure is particularly suited for introducing a reactive amine onto a solid support or at the terminus of a growing polymer chain, such as in the synthesis of modified peptides or Peptide Nucleic Acids (PNAs).[1][2] The Fmoc group allows for orthogonal deprotection under mild basic conditions, which is compatible with many acid-sensitive side-chain protecting groups used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4]
Substituting this compound is not straightforward due to the precise roles of both the linker and the protecting group in synthesis protocols. Replacing the three-carbon (propyl) spacer with a shorter two-carbon (ethyl) or longer four-carbon (butyl) analog can alter the spatial orientation and flexibility of the final construct, potentially impacting binding affinity or biological activity. Furthermore, switching from the base-labile Fmoc group to an acid-labile group like Boc necessitates a complete change in synthesis strategy, from resin choice to deprotection and cleavage reagents, as the two chemistries are orthogonal.[3] Such a change can introduce incompatibilities with other acid-sensitive moieties in the target molecule, leading to unintended side reactions and lower purity of the final product.[4]
The use of the Fmoc protecting group on this linker is critical for its integration into the most common and milder solid-phase peptide synthesis (SPPS) workflows. Fmoc/tBu chemistry uses a base (typically piperidine) for deprotection, which is orthogonal to the strong acid (typically TFA) used for final cleavage from the resin.[3] This avoids the repeated use of moderately strong acid for deprotection required in the alternative Boc/Bzl strategy, which can be harsh on sensitive sequences.[3] The Fmoc strategy is particularly advantageous for peptides containing acid-sensitive residues like tryptophan and methionine, or those prone to racemization such as histidine and cysteine.[4]
| Evidence Dimension | Deprotection Chemistry |
| Target Compound Data | Base-labile Fmoc group (deprotection with piperidine) |
| Comparator Or Baseline | Boc-N-(3-aminopropyl)carbamate (acid-labile Boc group, deprotection with TFA) |
| Quantified Difference | Qualitative difference in chemical orthogonality and reaction conditions (mild base vs. strong acid). |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) protocols. |
This compound is the correct choice for labs standardized on Fmoc chemistry, ensuring process compatibility and protecting sensitive residues that would be compromised by a Boc-based alternative.
Fmoc-protected aminoalkyl compounds are key intermediates for creating the backbone of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA/RNA with a polyamide backbone.[1][2][5] While many PNA backbones are based on N-(2-aminoethyl)glycine (AEG), the use of linkers like 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate allows for the synthesis of modified PNA monomers. These monomers can then be oligomerized using standard Fmoc-based solid-phase synthesis protocols to build PNA strands.[6][7] The choice of an Fmoc-protected precursor is standard for PNA synthesis, offering a well-established route compatible with automated synthesizers.[6]
| Evidence Dimension | Precursor Role in PNA Synthesis |
| Target Compound Data | Serves as a linker to introduce a primary amine for building modified PNA monomers under Fmoc chemistry. |
| Comparator Or Baseline | N-(2-aminoethyl)glycine (AEG), the standard PNA backbone unit. |
| Quantified Difference | Enables non-standard backbone modifications compared to the direct use of AEG. |
| Conditions | Solid-phase synthesis of PNA monomers and oligomers. |
For researchers developing modified PNAs with altered spacing or functionality, this linker is a suitable starting material compatible with established Fmoc-based PNA synthesis methods.
This compound is the right choice for introducing a terminal primary amine onto a peptide chain being synthesized via an Fmoc/tBu strategy. The exposed amine, after Fmoc deprotection, serves as a handle for conjugating other molecules such as fluorophores, polyethylene glycol (PEG), or other bioactive moieties without disrupting the established synthesis workflow.[8][9]
As a precursor compatible with standard Fmoc-based PNA synthesis, this linker is ideal for researchers designing novel PNA monomers with modified backbone spacing or functionality. Its use allows for systematic investigation of how linker length affects the hybridization properties and stability of PNA:DNA duplexes.[1][7]
The compound can be used to functionalize surfaces (e.g., glass slides, gold nanoparticles) to introduce a protected amine. Following deprotection, this amine can be used to covalently attach probes like peptides, oligonucleotides, or aptamers, making it a foundational reagent in the fabrication of custom biosensors and microarrays.[9]